BenchChemオンラインストアへようこそ!

L-641953

Smooth Muscle Pharmacology TXA2 Receptor Antagonism In Vitro Bioassay

L-641953 is the essential (R)-stereoisomer for precise TXA2/PG-END antagonism. Use this competitive antagonist to construct Schild plots (pA2) in smooth muscle assays or selectively block U-44069-induced platelet aggregation (IC50 1.3µM) without affecting ADP pathways. Its chiral specificity and well-defined competitive profile enable reproducible receptor reserve and tissue-specific signaling studies. Source with confidence for validated pharmacology.

Molecular Formula C15H9FO3S
Molecular Weight 288.29 g/mol
CAS No. 89825-69-4
Cat. No. B1673794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-641953
CAS89825-69-4
Synonyms8-fluorodibenzo(b,f)thiepin-3-carboxylic acid-5-oxide
L 641953
L 641953, (S)-isomer
L-641953
Molecular FormulaC15H9FO3S
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC3=C(S2=O)C=CC(=C3)F)C(=O)O
InChIInChI=1S/C15H9FO3S/c16-12-5-6-13-10(7-12)3-1-9-2-4-11(15(17)18)8-14(9)20(13)19/h1-8H,(H,17,18)/t20-/m1/s1
InChIKeySAHGCTPARQWSQG-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-641953 (CAS 89825-69-4): Procurement-Ready Profile of a Selective Thromboxane-Prostaglandin Endoperoxide Antagonist


L-641953, also known as (R)-8-fluorodibenzo[b,f]thiepine-3-carboxylic acid 5-oxide, is a synthetic small molecule belonging to the dibenzothiepin chemical class [1]. It is primarily characterized as an orally active and selective antagonist of the TXA2/PG-END receptor (thromboxane-prostaglandin endoperoxide receptor) [1]. The compound was originally developed by Merck Frosst and is defined by its specific (R)-isomer stereochemistry, which is essential for its biological activity [2].

Why Generic Substitution Fails: The Unique Stereochemical and Functional Profile of L-641953


Generic substitution among thromboxane receptor antagonists is not scientifically valid due to profound differences in chemical structure, which dictate distinct receptor binding kinetics, selectivity profiles, and in vivo pharmacology. L-641953 is a chiral dibenzothiepin derivative that acts as a competitive antagonist, a property not shared by all in-class compounds [1]. The specific (R)-isomer of L-641953 is essential for its interaction with the TXA2/PG-END receptor, meaning the (S)-isomer or other structurally unrelated antagonists cannot replicate its exact pharmacological behavior [2]. The following evidence guide details the quantifiable, comparative data that justifies the specific selection of L-641953 over its alternatives for defined experimental applications.

Quantitative Evidence Guide: Validating the Specific Utility of L-641953 Against Comparators


Demonstrated Competitive Antagonism on Smooth Muscle Tissues

L-641953 exhibits clear, quantifiable competitive antagonism against the TXA2 receptor agonists U-44069 and U-46619 in guinea-pig tracheal and pulmonary artery preparations. Schild analysis confirmed its competitive mechanism of action [1]. This differentiates it from non-competitive or allosteric modulators and establishes a benchmark for its use in receptor pharmacology studies.

Smooth Muscle Pharmacology TXA2 Receptor Antagonism In Vitro Bioassay

Selectivity Profile Against Non-TXA2 Receptor Agonists

L-641953 demonstrates a significant selectivity window for the TXA2/PG-END receptor over other G-protein coupled receptors (GPCRs) mediating smooth muscle contraction. In guinea-pig trachea, the pA2 values against histamine (4.38), 5-hydroxytryptamine (4.63), and acetylcholine (4.56) are over 100-fold higher in concentration terms (i.e., lower potency) compared to the pA2 of ~7.0 against TXA2 mimetics [1]. This selectivity is a critical differentiator from broader-spectrum vasoactive agents.

Receptor Selectivity In Vitro Pharmacology Off-Target Activity

Specific Inhibition of TXA2-Mediated Human Platelet Aggregation

In human platelets, L-641953 selectively inhibits aggregation induced by the TXA2 mimetic U-44069, with a reported IC50 of 1.3 x 10^-6 M. Crucially, it does not inhibit aggregation induced by ADP (adenosine diphosphate) [1]. This stark difference in activity demonstrates that L-641953 does not broadly suppress platelet activation but acts specifically on the TXA2 pathway.

Platelet Biology Thrombosis Ex Vivo Pharmacology

Cross-Species and Multi-Tissue Competitive Antagonism Profile

L-641953's competitive antagonism is not limited to a single tissue or species, providing a robust and generalizable pharmacological tool. Schild analysis confirms its competitive nature in both guinea-pig trachea and pulmonary artery against multiple agonists (U-46619 and U-44069) [1]. Its consistent, quantifiable activity across different smooth muscle types (pulmonary artery pA2 = 7.04-7.14; trachea pA2 = 7.06-7.14) supports its use in comparative tissue pharmacology studies.

Comparative Pharmacology In Vivo Model Development Tissue-Specific Activity

Defined Research Applications for L-641953 Based on Verified Pharmacological Evidence


In Vitro Characterization of TXA2 Receptor Function in Smooth Muscle

Use L-641953 as a competitive antagonist to construct Schild plots and calculate precise pA2 values for TXA2 receptor agonists like U-46619 or U-44069 in isolated smooth muscle preparations (e.g., trachea, vascular tissue). The confirmed competitive mechanism [1] makes it an ideal tool for studying receptor reserve, agonist efficacy, and receptor binding kinetics.

Dissecting the TXA2 Pathway in Human Platelet Aggregation Assays

Employ L-641953 to selectively block TXA2-mediated platelet aggregation (IC50 = 1.3 µM against U-44069) without affecting ADP-induced aggregation [1]. This allows for the precise pharmacological isolation of the thromboxane pathway's contribution in complex biological samples, a capability not offered by non-selective antagonists or pathway inhibitors.

Comparative Tissue Pharmacology Studies

Leverage the consistent competitive antagonism profile of L-641953 across different smooth muscle tissues (e.g., trachea vs. pulmonary artery) [1] to investigate tissue-specific variations in TXA2 receptor signaling, coupling efficiency, or downstream effectors.

Validation of Novel TXA2 Receptor Modulators

Utilize L-641953 as a well-characterized reference standard in competitive binding or functional antagonism assays. Its published pA2 values and selectivity profile [1] provide a reliable benchmark for validating the potency and mechanism of action of newly developed TXA2 receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-641953

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.